![molecular formula C24H27N3O B5676534 (1S*,5R*)-6-benzyl-3-[(3-phenylisoxazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5676534.png)
(1S*,5R*)-6-benzyl-3-[(3-phenylisoxazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
Synthesis Analysis
The synthesis of structurally similar compounds typically involves complex multi-step reactions that aim to introduce the desired functionalities and ring systems. For example, the synthesis of methyl-substituted 8-phenyl-1,8-diazabicyclo[4.3.0]nonanes demonstrates the complexity and precision required in constructing such molecules (Crabb & Newton, 1969). These processes often require careful control of reaction conditions to achieve the desired stereochemistry and substitution patterns.
Molecular Structure Analysis
X-ray diffraction (XRD) techniques are frequently used to determine the molecular and crystal structures of complex organic compounds. For instance, the molecular and crystal structures of certain diazabicyclo compounds have been elucidated using XRD, revealing their crystallization in the monoclinic system with specific space groups (Quadrelli et al., 2011). Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within a compound, which in turn influences its reactivity and properties.
Chemical Reactions and Properties
Compounds with diazabicyclo structures undergo a variety of chemical reactions, showcasing their versatility. For example, transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane have been studied to explore the reactivity of such systems, including cyclization reactions and unusual cleavage reactions (Nikit-skaya & Yakhontov, 1970). Understanding these reactions is essential for the functionalization and further modification of the compound's structure.
Physical Properties Analysis
The physical properties of diazabicyclo compounds, such as solubility, melting points, and crystal structures, are closely related to their molecular structure. Detailed analyses of these properties are critical for their application in various fields. Techniques like NMR spectroscopy provide valuable insights into the structure and conformation of these compounds, as demonstrated in studies on 2-aryl-1,3-dibenzoyl-1,3-diazabicyclo[3.3.1]nonanes (Bogdanov et al., 1988).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are fundamental aspects of diazabicyclo compounds. These properties are influenced by the compound's molecular structure, stereochemistry, and electronic configuration. Research into compounds like 3,7-diazabicyclo[3.3.0]octane-2,6-diones highlights the significance of structural features on their chemical behavior and potential applications (Kostyanovsky et al., 1999).
properties
IUPAC Name |
5-[[(1S,5R)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-3-phenyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-3-7-19(8-4-1)15-27-16-20-11-12-22(27)17-26(14-20)18-23-13-24(25-28-23)21-9-5-2-6-10-21/h1-10,13,20,22H,11-12,14-18H2/t20-,22+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNESJFTUNVNUQU-RBBKRZOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2CC3=CC=CC=C3)CC4=CC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2CC3=CC=CC=C3)CC4=CC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[(1S,5R)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]methyl]-3-phenyl-1,2-oxazole |
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